molecular formula C10H17N3 B14851292 1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine

1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B14851292
M. Wt: 179.26 g/mol
InChI Key: RHIDGACHRTYVKZ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 4-tert-butylpyrimidine with ethanamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(4-Tert-butylpyrimidin-2-YL)ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-tert-butylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-7(11)9-12-6-5-8(13-9)10(2,3)4/h5-7H,11H2,1-4H3

InChI Key

RHIDGACHRTYVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)C(C)(C)C)N

Origin of Product

United States

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